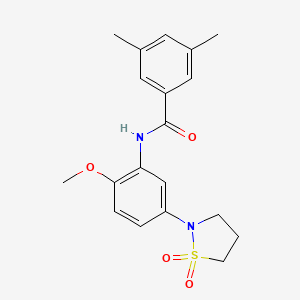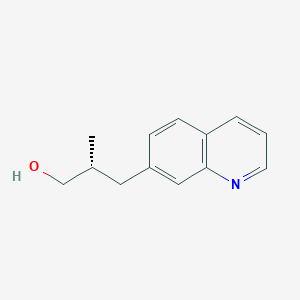
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol, also known as JNJ-47965567, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit interesting pharmacological properties.
Mecanismo De Acción
The mechanism of action of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol involves the inhibition of the protein kinase CK1δ. This leads to the stabilization of PERIOD proteins, which are involved in the regulation of circadian rhythms. By stabilizing these proteins, (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol can help to restore normal circadian rhythms and alleviate circadian rhythm disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol are related to its activity as a CK1δ inhibitor. By inhibiting this protein kinase, (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol can help to stabilize PERIOD proteins and restore normal circadian rhythms. This can have a range of physiological effects, including improved sleep quality, reduced fatigue, and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol for lab experiments is its high selectivity for CK1δ. This makes it a useful tool for studying the role of this protein kinase in circadian rhythms and other biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol. One area of interest is the development of more potent and selective CK1δ inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's effects on other biological processes beyond circadian rhythms, such as cell proliferation and apoptosis. Additionally, there may be potential applications for (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol in the treatment of other diseases and disorders beyond circadian rhythm disorders.
Métodos De Síntesis
The synthesis of (2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol involves the reaction of 2-methylquinoline-3-carboxylic acid with (R)-1-phenylethylamine in the presence of a coupling reagent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit potent and selective activity against the protein kinase CK1δ, which is involved in the regulation of circadian rhythms. This makes it a potential candidate for the treatment of circadian rhythm disorders such as jet lag and shift work disorder.
Propiedades
IUPAC Name |
(2R)-2-methyl-3-quinolin-7-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10(9-15)7-11-4-5-12-3-2-6-14-13(12)8-11/h2-6,8,10,15H,7,9H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSCFFYSFQQQEO-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=CC=N2)C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=CC=N2)C=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-quinolin-7-ylpropan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

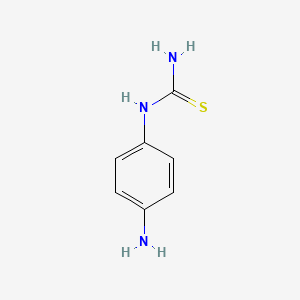
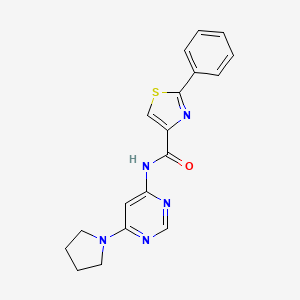
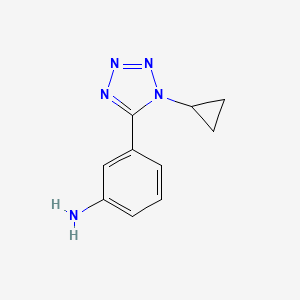
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2895034.png)
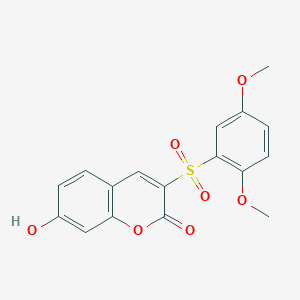
![N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B2895037.png)
![8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2895038.png)

![4,6,7,8-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4,6]thiatriazine 2,2-dioxide](/img/structure/B2895040.png)

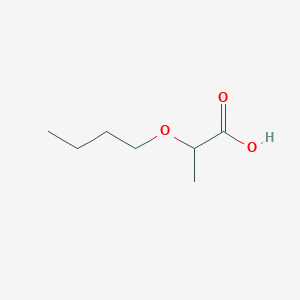
![N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2895046.png)
![ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2895047.png)
